Tautomeric Stability and Predominant Form of 3-Ethyl-1,2,4-oxadiazol-5-ol
3-Ethyl-1,2,4-oxadiazol-5-ol exists predominantly in the oxadiazolinone (5-oxo) tautomeric form rather than the 5-hydroxy form. This behavior is class-characteristic for 5-hydroxy-1,2,4-oxadiazoles, as established by spectroscopic measurements and pKa determinations that demonstrate the oxadiazolinone form is thermodynamically favored in this specific substitution pattern, in contrast to 3-hydroxy-1,2,4-oxadiazoles which remain primarily in the hydroxy form [1]. The ethyl substituent at the 3-position does not alter this fundamental tautomeric preference but does modulate the exact equilibrium position through inductive effects.
| Evidence Dimension | Predominant tautomeric form |
|---|---|
| Target Compound Data | Predominantly oxadiazolinone (5-oxo) form |
| Comparator Or Baseline | 3-hydroxy-1,2,4-oxadiazoles: predominantly hydroxy form |
| Quantified Difference | Qualitative: oxo form favored for 5-hydroxy substitution pattern; hydroxy form favored for 3-hydroxy substitution pattern |
| Conditions | Spectroscopic measurements in solution; computational studies at MP2, MP4, and CCSD(T) levels of theory in gas phase |
Why This Matters
The tautomeric state directly impacts hydrogen-bond donor/acceptor capacity, solubility profile, and molecular recognition in biological and supramolecular systems—critical parameters for drug discovery and materials design.
- [1] Alljournals.cn. Detailed investigation of the tautomerism of oxadiazoles, thiadiazoles, and selenadiazoles containing hydroxy, mercapto, or selenyl groups in position 2 and 5 of the five-membered ring at MP2, MP4, and CCSD(T) levels of theory. Dioxo form preferred when exocyclic group is hydroxy. View Source
